
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 5-phenylpent-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane can be synthesized through the hydrosilylation of 5-phenyl-1-pentyne with dimethylphenylsilane. The reaction typically involves the use of a catalyst, such as a platinum or iridium complex, under an inert atmosphere to prevent oxidation . The reaction is carried out in an organic solvent, such as tetrahydrofuran or dichloromethane, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.
Oxidation: Conversion of the silicon-hydrogen bond to a silicon-oxygen bond.
Substitution: Replacement of the silicon-bound groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or iridium complexes, organic solvents like tetrahydrofuran, and inert atmospheres.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
Hydrosilylation: Vinylsilanes or alkylsilanes.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Potential use in the development of silicon-based biomolecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism by which dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the addition across carbon-carbon multiple bonds . The molecular pathways involved include the formation of silicon-carbon bonds and the stabilization of reaction intermediates by the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the 5-phenylpent-1-yn-1-yl group.
5-Phenylpent-4-yn-1-ol: Contains a hydroxyl group instead of the silicon moiety.
Uniqueness
Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane is unique due to the presence of both phenyl and pentynyl groups attached to the silicon atom
Propriétés
Numéro CAS |
184577-92-2 |
|---|---|
Formule moléculaire |
C19H22Si |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
dimethyl-phenyl-(5-phenylpent-1-ynyl)silane |
InChI |
InChI=1S/C19H22Si/c1-20(2,19-15-9-4-10-16-19)17-11-5-8-14-18-12-6-3-7-13-18/h3-4,6-7,9-10,12-13,15-16H,5,8,14H2,1-2H3 |
Clé InChI |
ONQWNOHZVSKBJY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C#CCCCC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


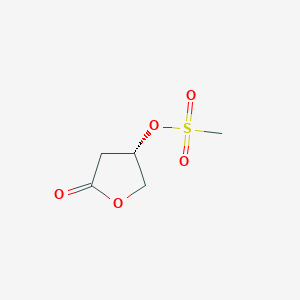
![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)
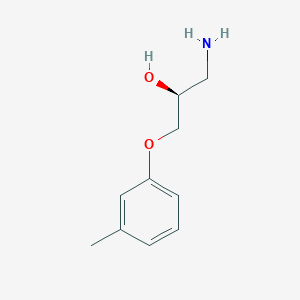
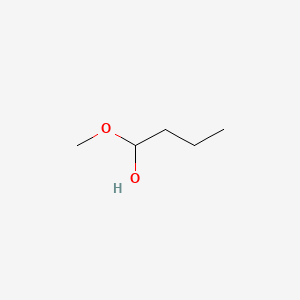

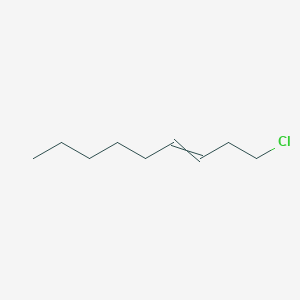
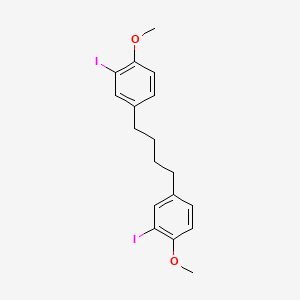
![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)
![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)
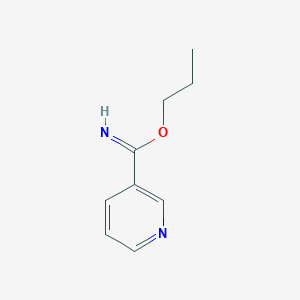
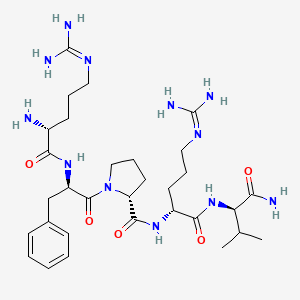
![3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid](/img/structure/B12557766.png)
